![molecular formula C15H12O5 B14381139 1,3-Dioxo-1,3,3',4'-tetrahydrospiro[indene-2,2'-pyran]-4'-yl acetate CAS No. 88346-95-6](/img/structure/B14381139.png)
1,3-Dioxo-1,3,3',4'-tetrahydrospiro[indene-2,2'-pyran]-4'-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dioxo-1,3,3’,4’-tetrahydrospiro[indene-2,2’-pyran]-4’-yl acetate is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound has a spiro connection between an indene and a pyran ring, making it an interesting subject for chemical research and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxo-1,3,3’,4’-tetrahydrospiro[indene-2,2’-pyran]-4’-yl acetate typically involves multi-step organic reactions. One common method includes the reaction of 1,3-indanedione with aldehydes in the presence of a catalyst like L-proline under solvent-free conditions . The reaction mixture is then treated with ethyl acetate, washed with brine, and dried over anhydrous sodium sulfate. The crude product is purified using column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques, would likely be applied to produce this compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxo-1,3,3’,4’-tetrahydrospiro[indene-2,2’-pyran]-4’-yl acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
1,3-Dioxo-1,3,3’,4’-tetrahydrospiro[indene-2,2’-pyran]-4’-yl acetate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials, such as polymers and resins, due to its stable spiro structure
Mechanism of Action
The mechanism by which 1,3-Dioxo-1,3,3’,4’-tetrahydrospiro[indene-2,2’-pyran]-4’-yl acetate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The spiro structure allows it to fit into specific binding sites, influencing biological pathways and chemical reactions. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Spiro[indene-2,2’-pyran] derivatives: These compounds share the spiro connection between indene and pyran rings.
Spiro-heterocycles: Compounds with spiro connections involving different heterocycles, such as spiro-oxindoles or spiro-pyrrolidines
Uniqueness
1,3-Dioxo-1,3,3’,4’-tetrahydrospiro[indene-2,2’-pyran]-4’-yl acetate is unique due to its specific functional groups and the stability provided by the spiro connection. This uniqueness makes it valuable for various applications in scientific research and industry.
Properties
CAS No. |
88346-95-6 |
|---|---|
Molecular Formula |
C15H12O5 |
Molecular Weight |
272.25 g/mol |
IUPAC Name |
(1',3'-dioxospiro[3,4-dihydropyran-2,2'-indene]-4-yl) acetate |
InChI |
InChI=1S/C15H12O5/c1-9(16)20-10-6-7-19-15(8-10)13(17)11-4-2-3-5-12(11)14(15)18/h2-7,10H,8H2,1H3 |
InChI Key |
KDAHTXCHTYVWJP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CC2(C(=O)C3=CC=CC=C3C2=O)OC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(Chloromethyl)azepan-1-yl]ethan-1-ol](/img/structure/B14381056.png)
![1,1'-(Pyridine-2,6-diyl)bis{3-[(5-hydroxypentyl)amino]but-2-en-1-one}](/img/structure/B14381069.png)
![5-Oxo[2,3,4,5-tetrahydro[1,1'-biphenyl]]-4-yl acetate](/img/structure/B14381081.png)
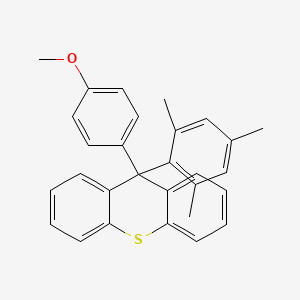

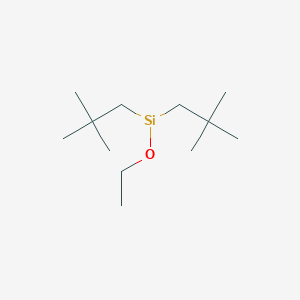
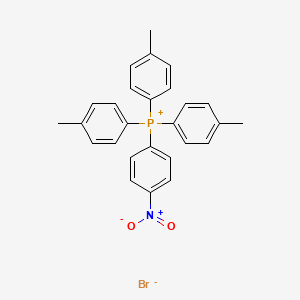

![3-[Ethoxy(diethyl)silyl]propane-1-thiol](/img/structure/B14381126.png)
![(1E)-5-(Benzyloxy)-N-[4-(benzyloxy)butyl]pentan-1-imine](/img/structure/B14381130.png)
![N~2~,N~6~-Dimethyl-4-[(pyridin-2-yl)amino]pyridine-2,6-dicarboxamide](/img/structure/B14381134.png)
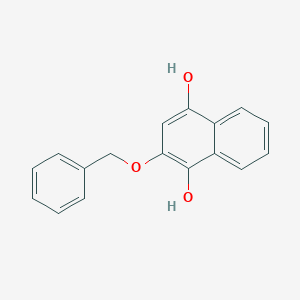
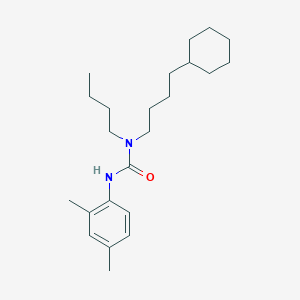
![8-Methoxy-7-methylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14381153.png)
